Metrizoic acid
Overview
Description
Metrizoic acid, also known as 3-(acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, is a pharmaceutical compound that was primarily used as an iodinated contrast medium for X-ray imaging. Its applications included angiography (imaging of blood vessels and heart chambers) and urography (imaging of the urinary tract). it has been discontinued in several regions, including the United States, due to its high osmolality and associated risk of inducing allergic reactions .
Mechanism of Action
Metrizoic acid, also known as Metrizoate, is a pharmaceutical drug that was used as an iodinated contrast medium for X-ray imaging . Here is a detailed overview of its mechanism of action:
Target of Action
This compound primarily targets the X-ray imaging process. It was used in the form of its salts, metrizoates . Its primary role was to enhance the contrast in X-ray imaging, particularly in angiography (imaging of blood vessels and heart chambers) and urography (imaging of the urinary tract) .
Mode of Action
The mechanism of action of this compound is as an X-Ray contrast activity .
Biochemical Pathways
Instead, it functions by absorbing X-rays, thereby providing contrast in radiographic images .
Result of Action
The primary result of this compound’s action is the enhancement of contrast in X-ray images. This allows for clearer visualization of structures like blood vessels, heart chambers, and the urinary tract during medical imaging procedures .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its high osmolality presents a higher risk of inducing allergic reactions compared to lower osmolar contrast media . Furthermore, the iodine content of Metrizoate ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg .
Biochemical Analysis
Biochemical Properties
Metrizoic acid is a molecule used as a contrast medium . It presents a higher risk of allergic reactions due to its high osmolality . The iodine content of this compound ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg . The viscosity is 3.4 cP at 37 degrees Celsius (human body temperature) .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a contrast medium. Due to its high osmolality, this compound had a risk of inducing allergic reactions higher than that of lower osmolar contrast media . Side effects of this compound include urticaria, headache, nausea, vomiting, dizziness, and hypotension .
Molecular Mechanism
The mechanism of action of this compound is as an X-Ray contrast activity . It works by blocking X-rays, allowing structures containing iodine to be visualized more clearly on an X-ray image .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound was well-tolerated when used for cardiac angiography .
Metabolic Pathways
This compound is classified as an acylaminobenzoic acid and derivative
Transport and Distribution
It is known that most iodinated contrast agents, including this compound, are not able to enter into an intact blood-brain barrier .
Subcellular Localization
As a contrast agent, it is primarily used to enhance the visibility of structures and fluids within the body during medical imaging procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metrizoic acid involves the iodination of benzoic acid derivatives. The process typically includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Iodination: The amine groups are iodinated to form triiodobenzoic acid.
Acetylation: The final step involves acetylation of the amine groups to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Metrizoic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce amine-substituted benzoic acids .
Scientific Research Applications
Metrizoic acid has been utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other iodinated compounds and as a reagent in analytical chemistry.
Biology: this compound has been used in gradient media to isolate parasites and in live lymphocyte experiments.
Medicine: Historically, it was used as a contrast agent in medical imaging to enhance the visibility of internal structures.
Industry: Its high iodine content makes it valuable in industrial applications requiring radiopaque materials.
Comparison with Similar Compounds
Metrizoic acid can be compared with other iodinated contrast agents such as diatrizoic acid, iothalamic acid, and iohexol. These compounds share similar applications but differ in their chemical structures, osmolality, and risk profiles:
Diatrizoic Acid: Similar in function but has a higher osmolality, leading to a greater risk of adverse reactions.
Iothalamic Acid: Another iodinated contrast agent with a different chemical structure, offering lower osmolality and reduced side effects.
This compound’s uniqueness lies in its specific chemical structure and high iodine content, which contribute to its effectiveness as a contrast medium but also to its higher risk of inducing allergic reactions.
Properties
IUPAC Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGDNPWHMNJRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023311 | |
Record name | Metrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of metrizoic acid is as an X-Ray contrast activity. | |
Record name | Metrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1949-45-7 | |
Record name | Metrizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metrizoic Acid [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.